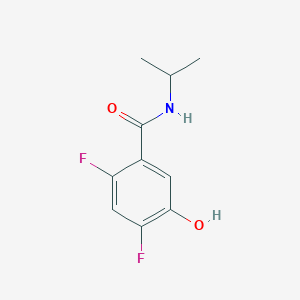
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenoxy group containing bromine and nitro substituents. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
The synthesis of tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This involves the bromination of 2-nitrophenol to obtain 2-bromo-3-nitrophenol.
Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the development of novel drugs with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. The presence of multiple functional groups makes it versatile for various synthetic transformations.
Biological Studies: Researchers use this compound to study the effects of different functional groups on biological activity. It can be used to probe the interactions of small molecules with biological targets.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of the phenoxy group, leading to different chemical properties and applications.
tert-Butyl 4-hydroxypiperidine-1-carboxylate: The hydroxyl group in this compound provides different reactivity compared to the bromine and nitro groups in this compound.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an ethoxy group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C17H23BrN2O5 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-bromo-3-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(15(14)18)20(22)23/h4-6,12H,7-11H2,1-3H3 |
Clé InChI |
GZKVKWTZPURRCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


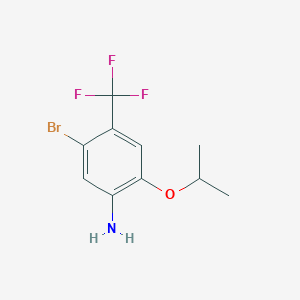
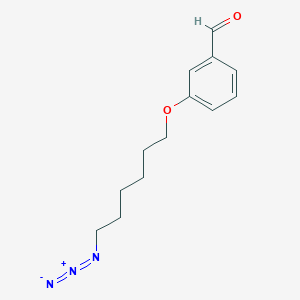
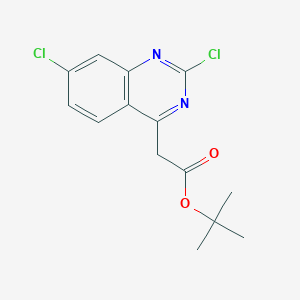

![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
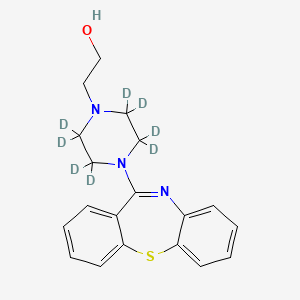
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
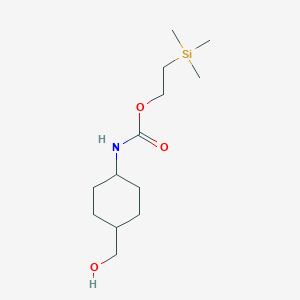
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
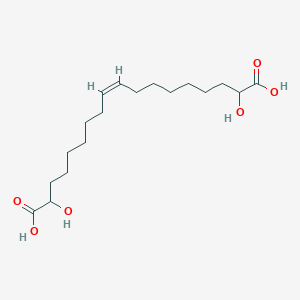
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
